

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)phenol

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Compound of Interest

Compound Name: 4-(Dimethylamino)phenol

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Introduction

4-(Dimethylamino)phenol, also known as p-(Dimethylamino)phenol or N,N-Dimethyl-p-aminophenol, is an organic compound with the chemical formula $C_8H_{11}NO$. It presents as a colorless to pale yellow crystalline solid and is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.^{[1][2]} Notably, it has been investigated for its role as a potent cyanide antidote.^{[3][4]} Its utility in diverse applications stems from its unique chemical structure, which incorporates both a phenolic hydroxyl group and a tertiary amino group on an aromatic ring. These functional groups dictate its physicochemical properties, influencing its reactivity, solubility, and biological activity. This guide provides an in-depth overview of the core physicochemical properties of **4-(Dimethylamino)phenol**, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of **4-(Dimethylamino)phenol** are summarized in the table below, providing a quantitative overview for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₈ H ₁₁ NO	[1][2][5][6]
Molecular Weight	137.18 g/mol	[1][5][6][7][8][9]
Appearance	Colorless to pale yellow crystalline solid	[1][2]
Melting Point	76-77 °C or 138-141 °C	[1][5][6][10][11]
Boiling Point	260 °C	[1][5][6][11]
Density	1.089 g/cm ³	[1][5][6][11]
pKa (acidic)	10.11 ± 0.13 (Predicted) to 10.33	[1][5][12]
pKa (basic)	5.92 (Predicted)	[12]
Solubility	Soluble in ethanol, ether, and dichloromethane. Soluble in water and organic solvents. Soluble in DMSO (60 mg/mL).	[1][2][13]
Flash Point	136 °C	[1][5][6][11]
Vapor Pressure	0.00789 mmHg at 25°C	[1]
Refractive Index	1.5560 (estimate)	[1][5][11]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of **4-(Dimethylamino)phenol** is finely ground using a mortar and pestle.[\[14\]](#)
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 1-2 mm.[\[2\]](#)[\[14\]](#)
- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[\[14\]](#)[\[15\]](#)
- Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[\[15\]](#)
- Observation: The temperature at which the first drop of liquid appears (t_1) and the temperature at which the entire sample becomes a clear liquid (t_2) are recorded.[\[14\]](#)
- Melting Point Range: The melting point is reported as the range from t_1 to t_2 . A narrow range (0.5-1.0 °C) is indicative of a pure compound.[\[15\]](#)

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

- Thiele tube or a small test tube with a side arm
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)
- Liquid paraffin or silicone oil

Procedure:

- **Sample Preparation:** A small amount of liquid **4-(Dimethylamino)phenol** is placed in a small test tube.
- **Capillary Tube Insertion:** A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[\[1\]](#)[\[5\]](#)
- **Apparatus Setup:** The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil. The thermometer bulb should be level with the sample.[\[6\]](#)[\[10\]](#)
- **Heating:** The apparatus is heated gently. As the liquid heats up, air trapped in the capillary tube will expand and escape as bubbles.[\[10\]](#)
- **Observation:** Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool.
- **Boiling Point Determination:** The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[10\]](#)

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

- Test tubes

- Spatula
- Graduated cylinder or pipette
- Vortex mixer (optional)

Procedure:

- Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide).
- Qualitative Determination:
 - Place a small, measured amount (e.g., 25 mg) of **4-(Dimethylamino)phenol** into a test tube.[\[16\]](#)
 - Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions.[\[16\]](#)
 - After each addition, shake the test tube vigorously for a set period (e.g., 30-60 seconds).
[\[9\]](#)[\[16\]](#)
 - Observe whether the solid dissolves completely. Record the substance as soluble, partially soluble, or insoluble.
- Quantitative Determination (Example in DMSO):
 - Prepare a series of solutions with increasing concentrations of **4-(Dimethylamino)phenol** in the solvent.
 - Observe the highest concentration at which the solid completely dissolves at a specific temperature. This is the solubility. For example, the solubility in DMSO is reported as 60 mg/mL.[\[13\]](#)

Determination of pKa by UV-Visible Spectrophotometry

The pKa is a measure of the strength of an acid in solution. For a phenol, it represents the pH at which the compound is 50% in its protonated (phenolic) and 50% in its deprotonated (phenoxide) form.

Apparatus:

- UV-Visible spectrophotometer
- pH meter
- Quartz cuvettes
- Volumetric flasks and pipettes
- Buffer solutions of varying pH

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **4-(Dimethylamino)phenol** in a suitable solvent (e.g., water or a water-methanol mixture).[8]
- Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the phenol (e.g., pH 8 to 12).[3]
- Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of test solutions with the same total concentration of the phenol but at different pH values.[8][17]
- Spectrophotometric Measurement:
 - Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each test solution.[8]
 - The protonated phenol and the deprotonated phenoxide will have different absorption spectra.
- Data Analysis:
 - Identify the wavelengths of maximum absorbance for both the acidic (HIn) and basic (In⁻) forms.
 - Plot the absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) against the pH of the solutions.[8][17]

- The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is the pKa of the phenol.[18]

Synthesis of 4-(Dimethylamino)phenol

A common method for the synthesis of **4-(Dimethylamino)phenol** is the reductive N-alkylation of 4-aminophenol.

Materials:

- 4-Aminophenol hydrochloride
- Methanol
- Formaldehyde solution
- Sodium borohydride
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

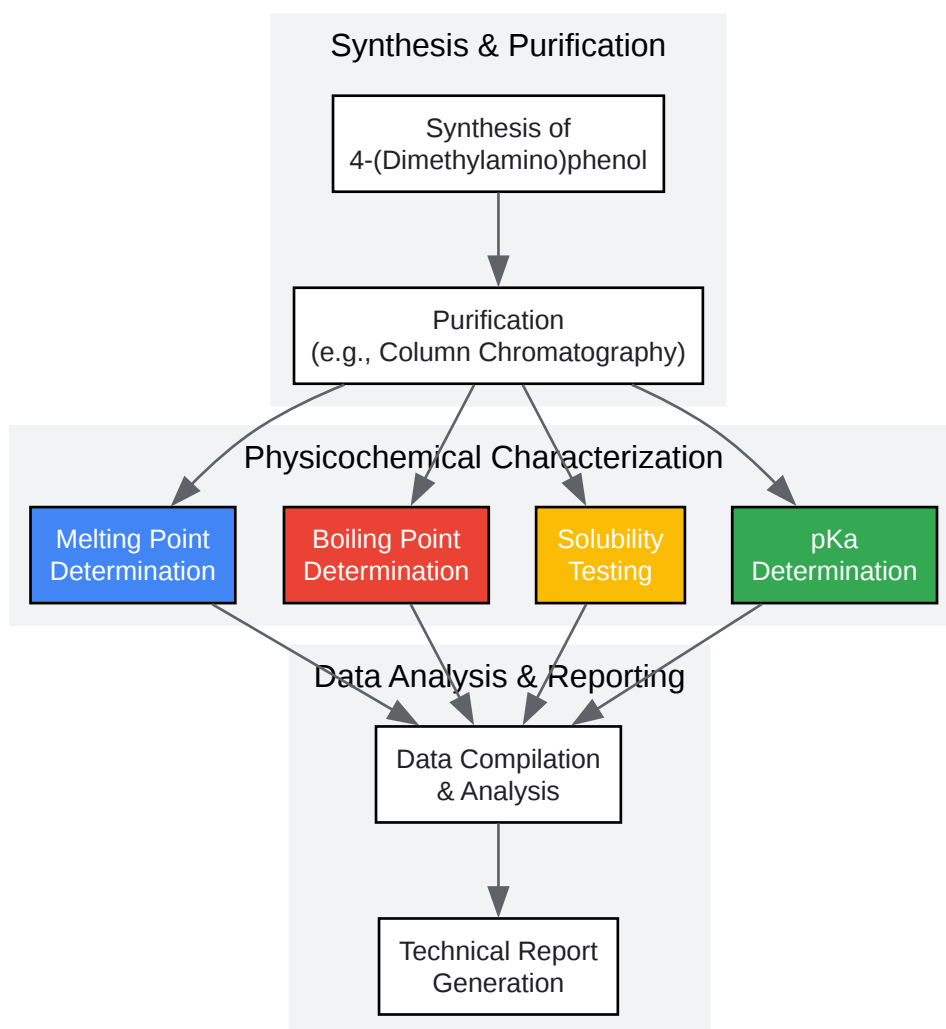
- Reaction Setup: Dissolve 4-aminophenol hydrochloride (1.0 eq) in a mixture of methanol and formaldehyde at 0 °C.[19]
- Reduction: Slowly add sodium borohydride (a reducing agent) to the reaction mixture.[19]
- Reaction Monitoring: Stir the solution for approximately one hour.[19]
- Workup:
 - Quench the reaction by adding water.
 - Extract the product into an organic solvent such as ethyl acetate (repeated three times).

- Wash the combined organic layers with brine.[\[19\]](#)
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure.
 - Purify the resulting residue by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (e.g., 2:1 ratio) to obtain the pure **4-(Dimethylamino)phenol**.
[\[19\]](#)

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of a novel organic compound like **4-(Dimethylamino)phenol**.

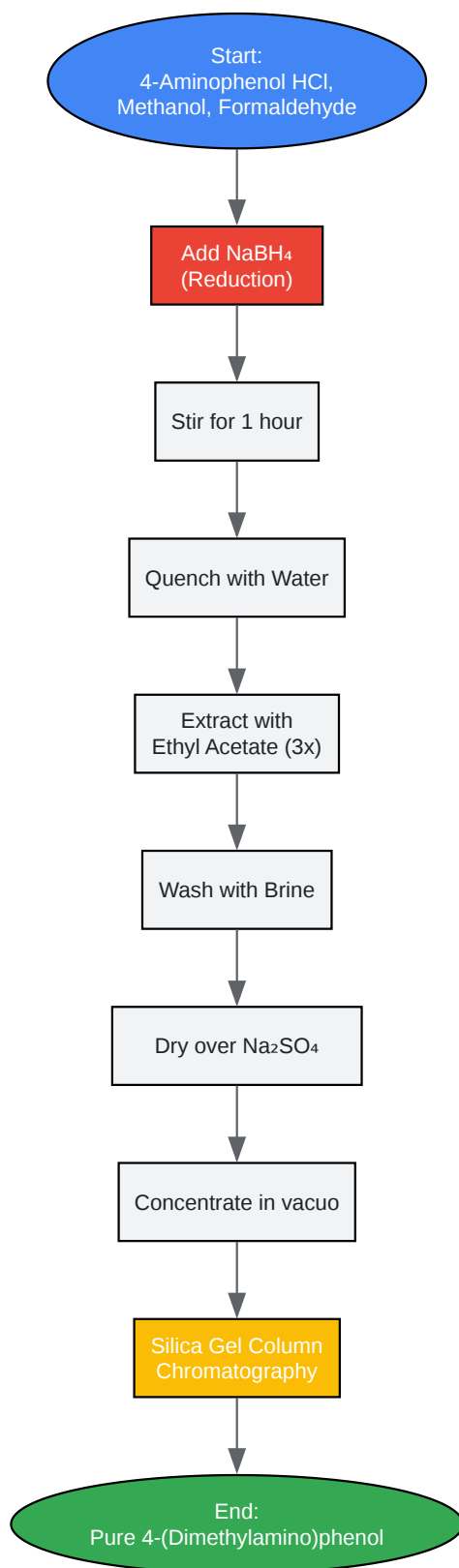


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Caption: Workflow for Synthesis and Physicochemical Characterization.

Synthesis Workflow of 4-(Dimethylamino)phenol

This diagram details the key steps involved in the synthesis and purification of **4-(Dimethylamino)phenol** as described in the experimental protocol.



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Caption: Synthesis and Purification of **4-(Dimethylamino)phenol**.

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